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Compound of Interest

Compound Name: 1-Bromooctadecane

Cat. No.: B154017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
bromooctadecane (C18H37Br), a long-chain alkyl halide. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
valuable insights for compound identification, purity assessment, and structural elucidation in
research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework
of 1-bromooctadecane. Both *H and 3C NMR spectra provide distinct signals corresponding
to the different chemical environments within the molecule. The spectra are typically recorded
in a deuterated solvent, such as chloroform-d (CDCIs).[1][2]

'H NMR Spectroscopic Data

The *H NMR spectrum of 1-bromooctadecane is characterized by signals corresponding to
the protons along the eighteen-carbon chain. The electron-withdrawing effect of the bromine
atom causes the protons on the adjacent carbon (C1) to be deshielded, shifting their signal
downfield.
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Chemical Shift (3,

Proton Assignment Multiplicity Integration
ppm)

CHs (C18) ~0.88 Triplet 3H

-(CH2)1s- (C3-C17) ~1.25 Multiplet 30H

-CH2- (C2) ~1.85 Quintet 2H

-CH2Br (C1) ~3.41 Triplet 2H

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
carbon atom directly bonded to the bromine atom (C1) is significantly deshielded and appears
at a lower field compared to the other carbons in the alkyl chain.[3]

Carbon Assignment Chemical Shift (8, ppm)
C18 ~14.1

C4-C17 ~22.7-31.9

C3 ~32.8

Cc2 ~28.8

C1 ~33.9

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of 1-bromooctadecane is as follows:

o Sample Preparation: Accurately weigh approximately 10-20 mg of 1-bromooctadecane for
H NMR (or 50-100 mg for 13C NMR) and dissolve it in approximately 0.7 mL of deuterated
chloroform (CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal
standard.

e Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
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o Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a
specified frequency, such as 90 MHz for *H NMR.[1] Standard acquisition parameters are
used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the
TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-bromooctadecane is dominated by absorptions corresponding to the vibrations
of its long alkyl chain and the carbon-bromine bond.

IR SpectroscopicData @000

Vibrational Mode Absorption Range (cm™1) Intensity

C-H stretch (alkane) 2925 - 2855 Strong

CHz bend (scissoring) ~1465 Medium

C-Br stretch 650 - 550 Medium-Strong

Experimental Protocol for IR Spectroscopy

The IR spectrum of 1-bromooctadecane can be obtained using the following method:

o Sample Preparation: As 1-bromooctadecane is a solid at room temperature, the spectrum
can be obtained from a melt.[4] A small amount of the sample is placed on a salt plate (e.g.,
KBr or NaCl) and heated gently to melt, creating a thin liquid film. Alternatively, an Attenuated
Total Reflectance (ATR) accessory can be used by placing a small amount of the solid
sample directly on the ATR crystal.

» Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded
over the standard mid-IR range (typically 4000-400 cm~1). A background spectrum is
recorded first and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. The mass spectrum of
1-bromooctadecane is characterized by the presence of a molecular ion peak and a distinct
isotopic pattern due to the presence of bromine.

Mass Spectrometry Data

lon (m/z) Relative Intensity Assignment
334/332 Moderate [M]* (Molecular ion)
253 Low [M - Br]*

57 High [CaHo]* (Base Peak)
43 High [CsH7]*

A key feature in the mass spectrum of 1-bromooctadecane is the presence of two molecular
ion peaks of nearly equal intensity at m/z 332 and 334. This is due to the two naturally
occurring isotopes of bromine, 7°Br and 81Br, which have almost equal abundance.[5][6] The
fragmentation pattern is typical for a long-chain alkyl halide, with the most abundant peaks
corresponding to the stable alkyl carbocations.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum of 1-bromooctadecane involves:

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification before ionization.

« lonization: Electron lonization (El) is a common method used. The sample molecules are
bombarded with high-energy electrons (typically 70 eV), causing them to ionize and
fragment.[4]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.
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o Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-bromooctadecane.
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Caption: Workflow for Spectroscopic Analysis of 1-Bromooctadecane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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